molecular formula C13H14N2O3S B2926884 Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate CAS No. 195604-29-6

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate

Cat. No.: B2926884
CAS No.: 195604-29-6
M. Wt: 278.33
InChI Key: DKQDNVYOYSRAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate is a heterocyclic compound that features a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are commonly found in various natural and bioactive compounds. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate typically involves a multi-component reaction. One common method includes the coupling of amines, isothiocyanates, and diethyl but-2-ynedioates. This reaction is carried out under controlled conditions to ensure high yield and purity . Another approach involves the use of green chemistry techniques, which focus on atom economy and cleaner reaction profiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of nano-catalysis and other advanced techniques can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate
  • 2,4-Disubstituted thiazoles

Uniqueness

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate stands out due to its unique combination of a thiazolidine ring and a benzoate moiety. This structure imparts distinct pharmacological properties, making it a versatile compound in various fields of research .

Properties

IUPAC Name

ethyl 4-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-12(17)9-5-3-8(4-6-9)7-10-11(16)15-13(14)19-10/h3-6,10H,2,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQDNVYOYSRAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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